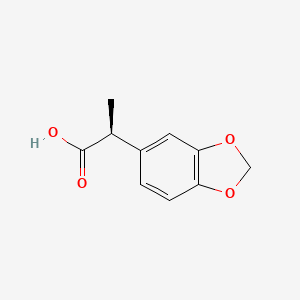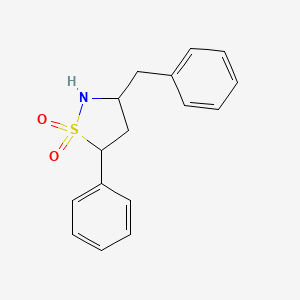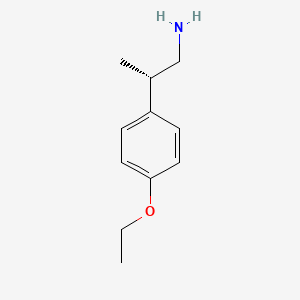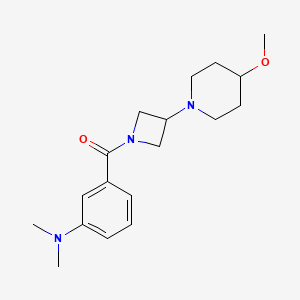
1,3-Benzodioxole-5-acetic acid, alpha-methyl-, (alphaS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-acetic acid, alpha-methyl-, (alphaS)- is a chemical compound . It contains a total of 25 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 2 aromatic ethers .
Synthesis Analysis
The synthesis of 1,3-Benzodioxole derivatives has been reported in the literature . Using computer-aided drug discovery approaches, a potent lead compound was developed by screening artificial chemicals based on the auxin receptor TIR1 (Transport Inhibitor Response 1), and a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized .Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole-5-acetic acid, alpha-methyl-, (alphaS)- is complex, with a total of 25 bonds . The structure data file is available for download and can be imported to most of the chemistry software for further analysis .Scientific Research Applications
Metal Ion Interaction and Anti-inflammatory Properties : Complexes of metal ions like Zn(II), Cd(II), and Pt(II) with anti-inflammatory drugs, including derivatives of 1,3-Benzodioxole, have been synthesized and characterized. These complexes exhibit antibacterial and growth inhibitory activity, indicating potential applications in the development of new anti-inflammatory agents (Dendrinou-Samara et al., 1998).
Antitumor Activity : A series of 1,3-Benzodioxole derivatives has been synthesized and evaluated for in vitro antitumor activity against human tumor cell lines, with some derivatives showing significant tumor growth inhibition activity. This highlights the potential of 1,3-Benzodioxole derivatives as candidates for anticancer drug development (Micale, Zappalà, & Grasso, 2002).
Fragrance Material Review : A toxicologic and dermatologic review of 1,3-Benzodioxole-5-propanol, alpha-methyl-, 5-acetate, a related compound, when used as a fragrance ingredient, has been conducted. This review focuses on the safety assessment of such compounds in fragrances, demonstrating the importance of understanding the toxicological profile of chemicals used in consumer products (Mcginty, Letizia, & Api, 2012).
Synthesis of Antiepileptic Drug Candidates : The synthesis of (S)-(+)-alpha-Methyl-1,3-benzodioxole-5-ethanol, a chiral building block for the antiepileptic drug candidate (-)-talampanel, has been achieved through Amano PS-induced enantioselective acylation. This highlights the role of 1,3-Benzodioxole derivatives in the synthesis of drugs targeting neurological disorders (Easwar & Argade, 2003).
Antimicrobial and Antioxidant Agents : Benzodioxol derivatives have shown a wide range of biological activities, including antimicrobial and antioxidant potentials. The evaluation of benzodioxol derivatives against various bacterial strains and their antioxidant activity suggests their potential as valuable materials for pharmaceutical applications (Khalil, Jaradat, Hawash, & Issa, 2021).
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole derivatives has been studied in the context of plant growth promotion . A novel auxin receptor agonist, named K-10, had a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses .
Future Directions
Properties
IUPAC Name |
(2S)-2-(1,3-benzodioxol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(10(11)12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWUTPFVAAMOC-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2589332.png)
![6-[(5E)-5-[3-[6-(diethylamino)-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N,N-diethylhexanamide](/img/structure/B2589334.png)
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2589337.png)


![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589341.png)
![6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2589342.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2589343.png)
![6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2589344.png)

![(3Z)-3-{(2Z)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589348.png)
